molecular formula C25H22N2O5 B2615153 N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide CAS No. 888448-65-5

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2615153
CAS RN: 888448-65-5
M. Wt: 430.46
InChI Key: GPEOIFGUBWPLIS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, also known as DMF-DMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been extensively studied. For instance, Hosokami et al. (1992) investigated the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their antiulcer activities, highlighting the chemical versatility of compounds related to the query chemical (Hosokami et al., 1992). Another study by Owton et al. (1995) focused on the synthesis of analogues of rhein with improved systemic exposure, demonstrating the chemical adaptability of these compounds for medicinal chemistry applications (Owton et al., 1995).

Biological Activities and Applications

Several studies have explored the biological activities of compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties, which indicates the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020). Additionally, Youssef et al. (2020) investigated the antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists, suggesting their use in cancer treatment (Youssef et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-10-16(11-9-15)24(28)27-22-18-6-4-5-7-19(18)32-23(22)25(29)26-17-12-13-20(30-2)21(14-17)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOIFGUBWPLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

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